Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an oxazolidinone moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Oxazolidinone Moiety: This can be achieved by reacting phenylglycine with an appropriate carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Substitution on Piperazine: The piperazine ring is then functionalized by introducing the oxazolidinone moiety through nucleophilic substitution reactions.
Introduction of the Tert-butyl Ester Group: The final step involves esterification to introduce the tert-butyl group, often using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions to achieve substitution on the piperazine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of piperazine and oxazolidinone pathways is beneficial.
Industry
Industrially, the compound can be used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The oxazolidinone moiety can form hydrogen bonds with biological macromolecules, while the piperazine ring can engage in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate: An intermediate used in the preparation of PARP-1 and PARP-2 inhibitors.
Tert-butyl 1-piperazinecarboxylate:
Uniqueness
Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate is unique due to its combination of the oxazolidinone and piperazine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-19(2,3)26-17(23)21-11-9-20(10-12-21)13-16-14-22(18(24)25-16)15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYSPNIBBYIFDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CN(C(=O)O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.